![molecular formula C23H14N2O5S2 B2583665 N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide CAS No. 881295-31-4](/img/structure/B2583665.png)
N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide
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Description
N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community for its potential applications in cancer treatment. OTS964 is a potent inhibitor of TOPK (T-LAK cell-originated protein kinase), a protein kinase that has been implicated in various cancers.
Scientific Research Applications
Antitubercular Agents
The compound has been studied for its potential as an inhibitor of the Mycobacterium tuberculosis proteasome . This application is significant because it represents a novel class of antitubercular agents that could be developed for synergistic combination therapies with existing drugs . The compound’s ability to selectively target the bacterial proteasome over the human proteasome offers a promising avenue for treating tuberculosis with reduced side effects.
Biomedical Applications
Poly(2-isopropenyl-2-oxazoline), which can be synthesized using related compounds, plays a crucial role in various biomedical applications . The reactivity and controllability of this polymer make it suitable for creating biomedical devices, drug delivery systems, and tissue engineering scaffolds. The compound’s reactive groups allow for further functionalization, which is essential for designing targeted biomedical solutions.
Pharmaceutical Intermediates
Compounds with similar structures have been used to synthesize pharmaceutical intermediates such as 2-(1,2,4-oxadiazol-5-yl)anilines . These intermediates are valuable for creating a wide range of pharmaceuticals with diverse therapeutic effects. The method developed for their synthesis is efficient and versatile, allowing for the production of structurally diverse anilines.
Drug Discovery
The compound’s structural motif is found in various heterocyclic compounds that are integral to drug discovery efforts against diseases like cancer and microbial infections . The presence of the 1,2,4-triazole ring, for example, is a common feature in many pharmaceuticals due to its ability to interact with biological receptors through hydrogen-bonding and dipole interactions.
Organic Synthesis
The compound’s structure is conducive to rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows chemists to develop novel synthetic methods and create a variety of functional molecules, which can be further explored for their biological activities.
Material Science
The related oxathiazolone structure is useful in the development of materials such as fluorescent dyes, OLEDs, and sensors . The electronic properties of these compounds make them suitable for applications that require specific light-emitting or sensing capabilities.
properties
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O5S2/c26-22(15-10-12-24-13-11-15)25(32(28,29)16-6-2-1-3-7-16)19-14-20-21(30-23(27)31-20)18-9-5-4-8-17(18)19/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMVLEXOVOPHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)isonicotinamide |
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